molecular formula C5H6BrN3 B1440548 2-Bromopyridine-3,4-diamine CAS No. 189230-41-9

2-Bromopyridine-3,4-diamine

Cat. No.: B1440548
CAS No.: 189230-41-9
M. Wt: 188.03 g/mol
InChI Key: XXYYHVZFUOKDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopyridine-3,4-diamine is a chemical compound with the molecular formula C₅H₆BrN₃ and a molecular weight of 188.025 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and two amino groups at the third and fourth positions of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-Bromopyridine-3,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with copper-containing amine oxidases (CuAOs), which are involved in the deamination of polyamines . This interaction is crucial as it affects the formation of aminoaldehydes and hydrogen peroxide, which are important for cellular functions such as cell wall lignification.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CuAOs can lead to changes in the levels of polyamines, which are vital for cell growth and differentiation . Additionally, the compound’s impact on hydrogen peroxide formation can influence oxidative stress responses in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with CuAOs, for instance, involves the binding of the bromine atom to the enzyme’s active site, affecting its catalytic activity . This interaction can lead to the modulation of polyamine levels and subsequent changes in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes. For instance, high doses of the compound have been associated with toxic effects, such as oxidative stress and cell death . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CuAOs, which play a role in the catabolism of polyamines . This interaction can affect metabolic flux and the levels of metabolites such as aminoaldehydes and hydrogen peroxide. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, its interaction with CuAOs can facilitate its transport to specific cellular compartments where these enzymes are localized. This targeted distribution can enhance the compound’s biological activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize to peroxisomes, where it interacts with CuAOs involved in polyamine catabolism . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-3,4-diamine typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-diaminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate or potassium alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines
  • Nitro derivatives
  • Biaryl compounds

Properties

IUPAC Name

2-bromopyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYYHVZFUOKDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680245
Record name 2-Bromopyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189230-41-9
Record name 2-Bromopyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromopyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
2-Bromopyridine-3,4-diamine
Reactant of Route 3
Reactant of Route 3
2-Bromopyridine-3,4-diamine
Reactant of Route 4
Reactant of Route 4
2-Bromopyridine-3,4-diamine
Reactant of Route 5
Reactant of Route 5
2-Bromopyridine-3,4-diamine
Reactant of Route 6
Reactant of Route 6
2-Bromopyridine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.